molecular formula C6H6ClN3O B8599821 2-Chloropyrimidine-4-carboxyamide

2-Chloropyrimidine-4-carboxyamide

Cat. No.: B8599821
M. Wt: 171.58 g/mol
InChI Key: HRAQCCAJQSNSNZ-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4-carboxyamide is a heterocyclic aromatic compound featuring a pyrimidine backbone substituted with a chlorine atom at position 2 and a carboxamide group at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry and agrochemical research due to their structural versatility and bioactivity. The chlorine atom enhances electrophilicity at position 2, facilitating nucleophilic substitution reactions, while the carboxamide group contributes to hydrogen-bonding interactions, improving solubility and target-binding affinity .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

2-(2-chloropyrimidin-4-yl)acetamide

InChI

InChI=1S/C6H6ClN3O/c7-6-9-2-1-4(10-6)3-5(8)11/h1-2H,3H2,(H2,8,11)

InChI Key

HRAQCCAJQSNSNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CC(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of 2-chloropyrimidine-4-carboxyamide, the following table compares it with structurally related pyrimidine and pyridine derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Research Findings
2-Chloropyrimidine-4-carboxyamide Cl at C2, CONH₂ at C4 C₅H₄ClN₃O 157.56 (calculated) High polarity (due to carboxamide), planar pyrimidine ring, potential H-bond donor/acceptor Hypothesized as a scaffold for kinase inhibitors; limited experimental data available.
5-Bromo-2-chloropyrimidin-4-amine Cl at C2, Br at C5, NH₂ at C4 C₄H₃BrClN₃ 223.35 Planar ring (r.m.s. deviation: 0.087 Å); forms 2D supramolecular networks via N–H···N bonds Used in crystallography studies; demonstrates halogen-dependent reactivity in SNAr reactions.
4-Chloropyridine-2-carboxamide Cl at C4, CONH₂ at C2 C₆H₅ClN₂O 156.57 Mp: 148–152°C; pKa ~14.49; absorbs at 268 nm; solid, pale yellow Intermediate in pharmaceutical synthesis (e.g., antiviral agents); commercial availability.
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl at C2, CH₃ at C6, COOH at C4 C₆H₅ClN₂O₂ 172.57 High purity (100%); acidic (carboxylic acid group); likely low aqueous solubility Potential precursor for agrochemicals; limited biological data reported.
Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride Cl at C4, COOEt at C5, CH₂NH₂ at C2 C₈H₁₁Cl₂N₃O₂ 252.10 Hydrochloride salt; purified via recrystallization (acetonitrile) Explored in medicinal chemistry for its amine functionality, enabling further derivatization.

Key Insights:

Reactivity: Halogen Position: The chlorine atom at position 2 in 2-chloropyrimidine-4-carboxyamide is more reactive toward nucleophilic substitution than in 4-chloropyridine-2-carboxamide due to the electron-deficient pyrimidine ring . Functional Groups: Carboxamide derivatives (e.g., 2-chloropyrimidine-4-carboxyamide and 4-chloropyridine-2-carboxamide) exhibit enhanced solubility in polar solvents compared to ester or carboxylic acid analogs (e.g., ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride) .

Structural and Crystallographic Features :

  • Pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) form stable planar rings with minimal deviation (<0.1 Å), enabling predictable supramolecular interactions .
  • Hydrogen-bonding networks in carboxamide-containing compounds (e.g., 2-chloropyrimidine-4-carboxyamide) may mimic biological substrates, enhancing drug-target interactions .

Synthetic Utility: 5-Bromo-2-chloropyrimidin-4-amine is synthesized via tin(II) chloride reduction, highlighting the versatility of halogenated pyrimidines in multistep syntheses . Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride demonstrates the feasibility of introducing diverse functional groups (e.g., amines) at position 2 .

Commercial and Industrial Relevance :

  • 4-Chloropyridine-2-carboxamide is widely available from suppliers like Sigma-Aldrich and TCI Chemical, underscoring its role as a building block in drug discovery .
  • Safety data for 2-chloro-6-methylpyrimidine-4-carboxylic acid emphasize the need for careful handling of corrosive pyrimidine-carboxylic acid derivatives .

Preparation Methods

Hydrolysis of Ethyl 2-Chloropyrimidine-4-carboxylate

Ethyl esters serve as stable precursors that can be hydrolyzed to the carboxylic acid before amidation.

Procedure :

  • Ester Hydrolysis :

    • Ethyl 2-chloropyrimidine-4-carboxylate is hydrolyzed using sodium hydroxide (NaOH) in methanol/water.

    • The carboxylic acid is isolated via acidification with HCl and filtration.

  • Amidation :

    • The resulting acid is converted to the carboxyamide using thionyl chloride or oxalyl chloride, as described in Section 1.

Key Advantages :

  • Ethyl esters are commercially available and easier to handle than carboxylic acids.

  • Flexibility in choosing acylating agents.

Comparative Analysis of Methods

Method Reagents Conditions Yield Key Reference
Thionyl Chloride RouteSOCl₂, NH₄OHReflux, 10 h92%
Oxalyl Chloride Route(COCl)₂, NH₄OH0°C, 1–3 h85–90%
Ester Hydrolysis RouteNaOH, HCl, SOCl₂Room temperature, 6 h75–80%

Critical Observations :

  • The thionyl chloride method achieves the highest yield but requires stringent safety protocols for handling corrosive reagents.

  • Oxalyl chloride provides a faster, safer alternative with marginally lower yields.

  • Ester-based routes introduce additional steps but are advantageous for large-scale synthesis due to the stability of ester precursors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloropyrimidine-4-carboxyamide, and what key parameters influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, chlorination of pyrimidine precursors using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions is typical. Key parameters include reaction temperature (optimized between 70–100°C), stoichiometry of chlorinating agents, and inert atmosphere to minimize side reactions. Post-reaction quenching with ice-water and purification via recrystallization (using ethanol/water mixtures) improves yield .

Q. How should researchers handle and store 2-Chloropyrimidine-4-carboxyamide to ensure safety and stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis. Handling requires PPE (nitrile gloves, safety goggles) and use of a fume hood to avoid inhalation. Stability tests via TLC or HPLC every 3–6 months are recommended to monitor degradation, especially under humid conditions .

Q. What spectroscopic techniques are critical for characterizing 2-Chloropyrimidine-4-carboxyamide?

  • Methodological Answer : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR in DMSO-d₆ to confirm substitution patterns and carboxamide functionality. IR spectroscopy identifies C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks with <2 ppm error .

Advanced Research Questions

Q. How can discrepancies in 1H^1 \text{H}-NMR data for derivatives of 2-Chloropyrimidine-4-carboxyamide be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity or tautomeric equilibria. Use variable-temperature NMR (VT-NMR) to track proton exchange dynamics. Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate assignments .

Q. What computational methods predict reactivity in nucleophilic substitution reactions involving 2-Chloropyrimidine-4-carboxyamide?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and Fukui indices, identifying electrophilic centers. Molecular docking studies (AutoDock Vina) can model interactions with biological targets, guiding functionalization strategies .

Q. How do steric and electronic effects influence the regioselectivity of cross-coupling reactions with 2-Chloropyrimidine-4-carboxyamide?

  • Methodological Answer : Steric hindrance at the 2-chloro position directs coupling to the 4-carboxyamide site. Use Suzuki-Miyaura reactions with Pd(PPh₃)₄ and electron-deficient aryl boronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) to enhance selectivity. Monitor reaction progress via LC-MS to optimize catalyst loading (1–5 mol%) .

Q. What strategies mitigate hydrolysis of the carboxyamide group during derivatization?

  • Methodological Answer : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge water. Introduce protecting groups (e.g., tert-butoxycarbonyl, Boc) on the amide nitrogen. Kinetic studies under varying pH (4–10) identify optimal stability windows .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>95% by HPLC). Use orthogonal assays (e.g., SPR binding vs. enzyme inhibition) to confirm activity. Meta-analysis of PubChem BioAssay data (AID 743255) identifies outliers due to solvent interference (e.g., DMSO concentration ≤0.1%) .

Q. What statistical approaches are recommended for analyzing dose-response variability in toxicity studies?

  • Methodological Answer : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (Hill slope ≥1.2). Use ANOVA with Tukey’s post-hoc test to compare IC₅₀ values across cell lines. Replicate experiments in triplicate (n=3) to reduce Type I/II errors .

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